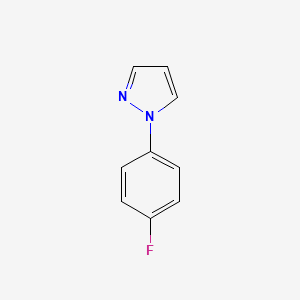

1-(4-Fluorophenyl)pyrazole

Overview

Description

1-(4-Fluorophenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a fluorophenyl group attached to the pyrazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pyrazole can be synthesized through various methods, including:

Cyclocondensation Reactions: One common method involves the cyclocondensation of 4-fluorophenylhydrazine with 1,3-diketones under acidic or basic conditions.

Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 4-fluorophenylhydrazine, aldehydes, and alkynes.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:

Catalytic Processes: Utilizing transition metal catalysts to enhance reaction efficiency and selectivity.

Microwave-Assisted Synthesis: This method reduces reaction times and improves yields by providing uniform heating.

Chemical Reactions Analysis

1-(4-Fluorophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

1-(4-Fluorophenyl)pyrazole is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been extensively studied for their potential as anti-inflammatory and analgesic agents. For example, 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been highlighted for its role in developing novel therapeutic agents targeting inflammatory pathways .

Neurological Disorders

The compound is also investigated for its effects on neurological disorders. Research indicates that it can interact with specific receptors in the brain, making it a candidate for drugs aimed at treating conditions such as depression and anxiety .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural applications, this compound is utilized in developing herbicides and pesticides. These formulations aim to enhance crop protection while minimizing environmental impact. The compound's efficacy in improving crop yields has made it a focal point in agrochemical research .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies to explore enzyme inhibition mechanisms. The compound aids in understanding biochemical pathways by serving as a model for receptor binding studies .

Case Study: Enzyme Activity Modulation

In a recent study, the effects of various pyrazole derivatives on enzyme activity were examined, demonstrating that modifications to the pyrazole structure could significantly alter inhibition profiles .

Material Science

Development of Novel Materials

The compound is also explored for its potential in material science, particularly for developing materials with unique electronic or optical properties. Its incorporation into polymers and coatings enhances durability and resistance to environmental stressors .

Diagnostic Applications

Formulation of Diagnostic Agents

this compound is being investigated for its potential use in diagnostic applications. It can be formulated into agents that aid in the detection of diseases through targeted imaging techniques. This application underscores the compound's versatility beyond traditional pharmaceutical uses .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs, neurological disorder treatments | Effective as an intermediate for drug synthesis |

| Agricultural Chemistry | Herbicides and pesticides | Enhances crop protection with reduced environmental impact |

| Biochemical Research | Enzyme inhibition studies | Modifications affect enzyme activity |

| Material Science | Novel materials development | Improves durability and environmental resistance |

| Diagnostic Applications | Diagnostic agents formulation | Aids disease detection through imaging |

Mechanism of Action

1-(4-Fluorophenyl)pyrazole can be compared with other similar compounds, such as:

1-Phenylpyrazole: Lacks the fluorine atom, resulting in lower chemical stability and biological activity.

1-(4-Chlorophenyl)pyrazole: The presence of chlorine instead of fluorine alters its reactivity and pharmacological profile.

Uniqueness:

Comparison with Similar Compounds

- 1-Phenylpyrazole

- 1-(4-Chlorophenyl)pyrazole

- 1-(4-Bromophenyl)pyrazole

Biological Activity

1-(4-Fluorophenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C9H8FN2

- Molecular Weight : 164.17 g/mol

- CAS Number : 1072945-89-1

This compound functions primarily as an inhibitor of the Axl receptor tyrosine kinase (RTK) subfamily, which includes Axl, Mer, and Tyro3. These receptors play crucial roles in regulating cell survival, proliferation, and migration. The activation of Axl by its ligand, growth arrest-specific 6 (Gas6), is implicated in various hyperproliferative disorders, including several cancers .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast cancer, non-small cell lung cancer (NSCLC), and melanoma. The compound's efficacy is attributed to its ability to disrupt the signaling pathways mediated by Axl RTK .

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10 | |

| Non-Small Cell Lung Cancer | A549 | 15 | |

| Melanoma | A375 | 12 |

Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of this compound

Study on Cancer Metastasis

In a study focused on metastatic breast cancer, treatment with this compound resulted in a marked reduction in tumor size and metastasis formation in vivo. The study highlighted the compound's ability to inhibit Axl-mediated signaling pathways that facilitate cancer cell migration and invasion .

Study on Inflammatory Diseases

Another study evaluated the effects of this compound in a model of rheumatoid arthritis. The results indicated that the compound significantly reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)pyrazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves cyclization of hydrazides or substitution reactions at the pyrazole ring. For example, describes the synthesis of a triazole-pyrazole hybrid via nucleophilic substitution of a chloromethyl intermediate (10g) with 1,2,4-triazole, yielding 53% under mild conditions (CHCl-MeOH eluent). highlights cyclization using ethyl acetoacetate and monomethylhydrazine, with yields improved by optimizing solvent polarity and temperature. Key parameters include monitoring reaction progress via TLC and purifying via column chromatography with gradient elution .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

- Methodological Answer : Multinuclear NMR (e.g., , , ) is critical for confirming substitution patterns. In , NMR at δ −116.46 ppm confirms the 4-fluorophenyl group, while NMR resolves pyrazole/triazole protons at δ 8.54–7.01 ppm. IR spectroscopy (e.g., C=O stretch at 1675 cm in ) and mass spectrometry (e.g., ESI-MS [M+H] 299 in ) further validate molecular integrity. X-ray crystallography (using SHELX software, ) resolves regiochemistry in ambiguous cases .

Advanced Research Questions

Q. How do substituents at the N1 and C3 positions of this compound influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varied substituents (e.g., alkyl, aryl, electron-withdrawing groups) followed by bioassays. demonstrates that substituents at N1 (e.g., carboxamide vs. alkyl groups) alter CB1 receptor binding affinity by up to 10-fold. Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., Mycobacterium inhibition in ) validate activity. For example, a 4-isopropoxyphenyl group at C3 enhances lipophilicity, improving membrane penetration .

Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl-pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or compound purity. reports antimicrobial activity variations due to differences in bacterial strains. To address this:

- Standardize assays using CLSI guidelines.

- Confirm compound purity via HPLC (>95%) and characterize metabolites via LC-MS.

- Use isogenic strains to isolate target-specific effects.

Cross-validate findings with computational models (e.g., molecular dynamics simulations in ) to identify key interactions .

Q. What advanced techniques enable regioselective functionalization of the pyrazole ring?

- Methodological Answer : Electrochemical methods (e.g., oxidative aromatization in ) achieve regioselectivity without harsh oxidants. For example, applying 3.25F charge converts pyrazoline to pyrazole (60% yield) with C18-silica purification. Directed ortho-metalation (DoM) using LDA or TMPLi can also introduce substituents at specific positions, guided by DFT calculations (as in ) to predict reactive sites .

Q. How can crystallographic challenges (e.g., twinning, disorder) in fluorophenyl-pyrazole structures be addressed?

- Methodological Answer : Twinned data can be refined using SHELXL ( ) with HKLF5 or TWIN commands. For disorder, apply PART and SUMP restraints. High-resolution data (≤0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts. resolved disorder in a pyrazole-triazole hybrid by iterative refinement of occupancy factors and anisotropic displacement parameters .

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJURTWXGGBFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306545 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-32-0 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.